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Compound of Interest

Compound Name:
(4-Methylmorpholin-3-

yl)methanamine

CAS No.: 68431-71-0

Cat. No.: B1588538

Get Quote

Executive Summary & Retrosynthetic Analysis
The target molecule, (4-Methylmorpholin-3-yl)methanamine (also known as 3-aminomethyl-

4-methylmorpholine), features a morpholine ring with a methyl substitution at the nitrogen

(position 4) and a primary aminomethyl group at position 3.

This scaffold poses two primary synthetic challenges:

Regiocontrol: Establishing the substituent specifically at the 3-position (adjacent to the

nitrogen) rather than the thermodynamically favored 2-position (adjacent to oxygen).

Chemoselectivity: Differentiating the ring nitrogen (tertiary) from the exocyclic primary amine

during alkylation steps.

Retrosynthetic Strategy
To ensure enantiomeric purity and regiochemical fidelity, the Chiral Pool Approach utilizing L-

Serine is the most robust strategy. This method leverages the inherent chirality and carbon
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backbone of serine to construct the 3-substituted morpholine core.

Pathway: Target Amine

Global Reduction

Lactam-Amide Intermediate

Cyclization

L-Serine Derivative

Figure 1: Retrosynthetic disconnection showing the construction of the morpholine core from L-

Serine.

Synthetic Route: The Serine-Lactam Protocol
This protocol is preferred over epichlorohydrin-based routes (which typically yield 2-substituted

morpholines) because it unequivocally establishes the 3-position substitution pattern.

Phase 1: Construction of the Morpholinone Core
Reaction Overview:

Acylation: L-Serine methyl ester is acylated with chloroacetyl chloride.[1]

Cyclization: Base-mediated intramolecular displacement forms the morpholin-5-one ring.

Methylation: Alkylation of the amide nitrogen introduces the 4-methyl group.
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Reagent Equivalents Role Critical Parameter

L-Serine Methyl Ester

HCl
1.0 Starting Material Enantiomeric purity

Chloroacetyl Chloride 1.1 Acylating Agent
Add slowly at 0°C to

avoid bis-acylation

Triethylamine (TEA) 2.2 Base (Acylation) Scavenge HCl

Sodium Hydride

(NaH)
1.2 Base (Cyclization)

Anhydrous conditions

essential

Methyl Iodide (MeI) 1.2 Alkylating Agent Caution: Neurotoxin

Step-by-Step Protocol:

Acylation:

Suspend L-Serine methyl ester hydrochloride (15.5 g, 100 mmol) in anhydrous DCM (150

mL) containing TEA (22.2 g, 220 mmol).

Cool to 0°C. Dropwise add chloroacetyl chloride (12.4 g, 110 mmol) over 30 minutes.

Stir at RT for 3 hours. Wash with 1N HCl, sat. NaHCO3, and brine. Dry (MgSO4) and

concentrate to yield N-(2-chloroacetyl)-L-serine methyl ester.

Cyclization (Williamson Ether Synthesis):

Dissolve the crude intermediate in anhydrous THF (200 mL).

Cool to 0°C. Add NaH (60% dispersion, 4.8 g, 120 mmol) portion-wise. Note: Hydrogen

gas evolution.

Allow to warm to RT and stir for 4–6 hours. The alkoxide formed at the serine hydroxyl

attacks the alkyl chloride, closing the ring.

Checkpoint: TLC should show conversion to a more polar spot (Lactam ester).
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Quench with sat. NH4Cl, extract with EtOAc, and purify via silica gel chromatography

(50% EtOAc/Hex) to obtain Methyl 5-oxomorpholine-3-carboxylate.

N-Methylation:

Dissolve the lactam (10 g, ~63 mmol) in DMF (100 mL) at 0°C.

Add NaH (1.1 eq). Stir 30 min.

Add Methyl Iodide (1.2 eq). Stir at RT for 2 hours.

Workup: Dilute with water, extract with EtOAc (5x due to water solubility).

Product: Methyl 4-methyl-5-oxomorpholine-3-carboxylate.

Phase 2: Functional Group Transformation to Diamine
The ester must be converted to an amine. Direct reduction of the ester to alcohol followed by

activation/displacement is viable, but converting to the amide first allows for a "Global

Reduction" that removes both the lactam carbonyl and the amide carbonyl in one step.

Reaction Overview:

Ammonolysis: Ester

Primary Amide.

Global Reduction: Lactam/Amide

Cyclic Amine/Primary Amine.

Step-by-Step Protocol:

Amide Formation:

Dissolve Methyl 4-methyl-5-oxomorpholine-3-carboxylate in 7N NH3 in Methanol (10 vol).

Seal in a pressure vessel and stir at RT for 24–48 hours.
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Concentrate to dryness.[2] The product, 4-Methyl-5-oxomorpholine-3-carboxamide, is

often a solid that can be used directly.

Global Reduction (The Critical Step):

Reagent: Lithium Aluminum Hydride (LAH) is preferred for its ability to reduce both the

secondary amide (lactam) and the primary exocyclic amide efficiently.

Procedure:

Suspend LAH (4.0 equiv) in anhydrous THF under Nitrogen.

Add the amide precursor (dissolved in THF) dropwise at 0°C.

Reflux the mixture for 12–18 hours. Note: Reduction of lactams requires heat.

Fieser Workup: Cool to 0°C. Carefully add:

mL Water

mL 15% NaOH

mL Water

Filter the granular white precipitate. Wash the cake with THF.

Dry the filtrate (Na2SO4) and concentrate.

Purification:

The crude product is a diamine and will be highly polar/basic.

Distillation: Kugelrohr distillation under high vacuum is the best method for purification.

Salt Formation: Alternatively, treat with 2.0 eq of HCl in dioxane to precipitate (4-
Methylmorpholin-3-yl)methanamine dihydrochloride.

Alternative "Azide" Pathway (High Purity)
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If the global reduction yields inseparable side products, the stepwise reduction via an azide

intermediate is more controlled.

Reduction 1: Reduce Methyl 4-methyl-5-oxomorpholine-3-carboxylate with Borane-DMS

(BH3·SMe2) to (4-Methylmorpholin-3-yl)methanol.

Activation: React alcohol with Mesyl Chloride (MsCl) and TEA to form the Mesylate.

Displacement: React Mesylate with Sodium Azide (NaN3) in DMF at 80°C to form 3-

(Azidomethyl)-4-methylmorpholine.

Reduction 2: Hydrogenate the azide (H2, Pd/C, MeOH) to yield the target amine.

Comparison of Routes:

Feature
Global Reduction (Route
A)

Azide Pathway (Route B)

Step Count Fewer (2 steps from lactam) More (4 steps from lactam)

Safety High (LAH handling) Moderate (Azide handling)

Purification Difficult (Polar amines)
Easier (Intermediates are

lipophilic)

Yield 50–65% 40–50% (Overall)

Analytical Characterization
Confirm the structure using the following parameters.

1H NMR (400 MHz, CDCl3):

3.6–3.8 (m, 4H, Morpholine O-CH2).

2.8–2.9 (m, 2H, Exocyclic CH2-N).

2.3 (s, 3H, N-CH3).

2.2–2.5 (m, 3H, Morpholine N-CH/N-CH2).
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Diagnostic: The singlet at 2.3 ppm confirms N-methylation; the multiplet at 3.6–3.8

confirms the intact morpholine ether linkage.

Mass Spectrometry (ESI+):

Calc.[3] MW for C6H14N2O: 130.19 Da.

Observed [M+H]+: 131.2 m/z.

Safety & Handling
Methyl Iodide: Potent alkylating agent and neurotoxin. Use in a fume hood with double

gloves.

Lithium Aluminum Hydride (LAH): Reacts violently with water and protic solvents. Use

anhydrous THF and quench with extreme caution.

Sodium Azide (Route B): Can form explosive metal azides. Do not use halogenated solvents

(DCM) with azides if possible; avoid contact with heavy metals.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588538?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

